molecular formula C16H10ClF3N2O B2879882 N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide CAS No. 1428363-90-9

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide

Cat. No.: B2879882
CAS No.: 1428363-90-9
M. Wt: 338.71
InChI Key: OKMNPTRBKGHHPO-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide is a heterocyclic compound featuring an indole core substituted at the 4-position with a carboxamide group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing groups (chloro, trifluoromethyl) with the aromatic indole system, which is often associated with biological activity, particularly in agrochemical and pharmaceutical contexts.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-12-5-4-9(16(18,19)20)8-14(12)22-15(23)11-2-1-3-13-10(11)6-7-21-13/h1-8,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMNPTRBKGHHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the core indole structure. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and trifluoromethylation reactions are then performed to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry techniques can be employed to optimize the synthesis process, reducing reaction times and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide can be utilized as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2)

  • Structure : Replaces the indole ring with a nitro-substituted benzamide.
  • Properties : Molecular weight = 344.67 g/mol; contains a nitro group (strong electron-withdrawing) instead of the indole’s electron-rich heterocycle.

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Structure: Features a thiazolidinone ring fused to the indole core, with additional phenyl and trifluoromethyl groups.
  • Activity : Demonstrated moderate insecticidal activity against Mythimna separata at 50 mg/L, highlighting the importance of trifluoromethyl and chloro substituents in bioactivity .

N-(4-(chlorodifluoromethoxy)phenyl)-3-(pyrazin-2-yl)-1H-indole-5-carboxamide

  • Structure : Substitutes the indole-4-carboxamide with a 5-carboxamide and adds a pyrazinyl group.
  • Properties : Molecular weight = 414.79 g/mol; LCMS (M+1) = 413.

Functional Group Variations

Trifluoromethyl and Chloro Substituents

  • Compounds like saflufenacil metabolites (e.g., N-[4-chloro-2-fluorophenyl]urea derivatives) emphasize the role of trifluoromethyl and chloro groups in enhancing pesticidal activity by improving binding to target receptors (e.g., ryanodine receptors in insects) .
  • N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide : Retains trifluoromethyl and chloro groups but uses a pyrazole core, showing high insecticidal activity due to optimized steric and electronic effects .

Toxicity and Regulatory Considerations

  • While direct data for the target compound are lacking, saflufenacil metabolites are regulated by the EPA with strict tolerance levels, emphasizing the need for rigorous toxicological profiling of chloro/trifluoromethyl-substituted aromatics .

Biological Activity

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

  • Molecular Formula : C16H10ClF3N2O
  • Molecular Weight : 338.71 g/mol
  • CAS Number : 1014068-92-8

This compound features a chloro and trifluoromethyl group on the phenyl ring, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including anticancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
HepG2Data not available

The mechanism of action appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.

2. Anti-inflammatory Activity

In vivo studies have suggested that this compound can reduce inflammatory markers in animal models. The compound demonstrated a reduction in cytokine levels, indicating potential use in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The presence of the chloro and trifluoromethyl groups may enhance its interaction with microbial enzymes or receptors.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism or inflammation pathways.
  • Receptor Modulation : It may interact with specific receptors, altering downstream signaling cascades that lead to apoptosis in cancer cells or modulation of immune responses.

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental settings:

  • Study on Cancer Cell Lines : A comparative study showed that this compound had a lower IC50 compared to standard chemotherapeutic agents, suggesting it could be a viable candidate for drug development .
  • Inflammation Model : In a murine model of arthritis, administration of this compound resulted in significantly lower levels of pro-inflammatory cytokines compared to untreated controls, supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

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